2-(1H-Imidazol-1-yl)ethyl methacrylate
Overview
Description
2-(1H-Imidazol-1-yl)ethyl methacrylate is an organic compound with the molecular formula C9H12N2O2 It is a methacrylate ester containing an imidazole ring, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-yl)ethyl methacrylate typically involves the reaction of 2-(1H-imidazol-1-yl)ethanol with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride. The general reaction scheme is as follows:
2-(1H-Imidazol-1-yl)ethanol+Methacryloyl chloride→2-(1H-Imidazol-1-yl)ethyl methacrylate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-1-yl)ethyl methacrylate can undergo various chemical reactions, including:
Polymerization: The methacrylate group allows for radical polymerization, forming polymers with imidazole functionalities.
Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Coordination Chemistry: The imidazole ring can coordinate with metal ions, forming metal complexes.
Common Reagents and Conditions
Radical Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can react with the imidazole ring under basic conditions.
Metal Coordination: Metal salts such as copper(II) sulfate or zinc chloride can form complexes with the imidazole ring in aqueous or organic solvents.
Major Products Formed
Polymers: Poly(this compound) with varying molecular weights and properties.
Substituted Imidazoles: Products with additional functional groups attached to the imidazole ring.
Metal Complexes:
Scientific Research Applications
2-(1H-Imidazol-1-yl)ethyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer for the synthesis of functional polymers with imidazole groups, which can be used in drug delivery, sensors, and coatings.
Biomedical Research: Investigated for its potential in creating biocompatible materials and hydrogels for tissue engineering and wound healing.
Materials Science: Utilized in the development of advanced materials with specific mechanical, thermal, and chemical properties.
Catalysis: The imidazole functionality can act as a ligand in metal-catalyzed reactions, enhancing catalytic activity and selectivity.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-1-yl)ethyl methacrylate is largely dependent on its chemical structure:
Polymerization: The methacrylate group undergoes radical polymerization, forming covalent bonds with other monomers.
Coordination: The nitrogen atoms in the imidazole ring can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions.
Biological Interactions: The imidazole ring can interact with biological molecules, potentially influencing enzyme activity and protein binding.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-1-yl)ethyl acrylate: Similar structure but with an acrylate group instead of a methacrylate group.
2-(1H-Imidazol-1-yl)ethyl propionate: Contains a propionate ester instead of a methacrylate ester.
2-(1H-Imidazol-1-yl)ethyl acetate: Contains an acetate ester instead of a methacrylate ester.
Uniqueness
2-(1H-Imidazol-1-yl)ethyl methacrylate is unique due to its methacrylate group, which provides enhanced reactivity in polymerization reactions compared to acrylate or other ester derivatives. This makes it particularly valuable in the synthesis of high-performance polymers and materials with specific functional properties.
Properties
IUPAC Name |
2-imidazol-1-ylethyl 2-methylprop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-8(2)9(12)13-6-5-11-4-3-10-7-11/h3-4,7H,1,5-6H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVAYZZWCKNUMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCN1C=CN=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211099 | |
Record name | 2-(1H-Imidazol-1-yl)ethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62037-81-4 | |
Record name | 2-(1H-Imidazol-1-yl)ethyl 2-methyl-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62037-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1H-Imidazol-1-yl)ethyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062037814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1H-Imidazol-1-yl)ethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-imidazol-1-yl)ethyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.605 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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